What is the chemical structure of Cinnamtannin A2?
What is the chemical structure of Cinnamtannin A2?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamtannin A2 is a naturally occurring B-type proanthocyanidin, a class of polyphenolic compounds found in various plants. It is a tetramer composed of four (−)-epicatechin units linked together.[1] This complex flavonoid has garnered significant interest within the scientific community due to its diverse and potent biological activities. Found in dietary sources such as apples, cocoa, and cinnamon, Cinnamtannin A2 is being investigated for its potential therapeutic applications in metabolic diseases and other health conditions.[1][2] Its bioactivities include antioxidant, anti-diabetic, and nephroprotective effects.[1][3] Notably, it has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1) and insulin, suggesting a role in glucose homeostasis.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols for isolation and analysis, and the biological signaling pathways associated with Cinnamtannin A2.
Chemical Structure and Properties
Cinnamtannin A2 is a tetramer of (–)-epicatechin units connected by C4β→C8 interflavan bonds.[4] The systematic IUPAC name for this complex molecule is (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.
Physicochemical and Spectral Data
A summary of the key physicochemical and identifying properties of Cinnamtannin A2 is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₀H₅₀O₂₄ | [5] |
| Molecular Weight | 1155.02 g/mol | [5] |
| CAS Number | 86631-38-1 | [1] |
| Appearance | White to light yellow solid | [6] |
| Solubility | Soluble in ethanol, methanol, and DMSO:water mixtures. | [7] |
| Storage | -20°C, sealed, away from moisture and light. | [6] |
| Synonyms | Cinnamtannin I, Epicatechin tetramer, EC-(4β→8)-EC-(4β→8)-EC-(4β→8)-EC | [8] |
Table 1: Physicochemical Properties of Cinnamtannin A2
Due to the complexity of the molecule, detailed, publicly available ¹H and ¹³C NMR spectral data specifically for Cinnamtannin A2 are limited. However, the structural elucidation of proanthocyanidins is typically achieved through a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.
| Analytical Technique | Expected Observations |
| ¹H NMR | Complex spectrum with overlapping signals in the aromatic region (for the A and B rings of the epicatechin units) and the aliphatic region (for the C ring protons). |
| ¹³C NMR | A large number of signals corresponding to the 60 carbon atoms. The chemical shifts of C2, C3, and C4 are indicative of the interflavan linkage and stereochemistry. |
| Mass Spectrometry (ESI-MS) | The deprotonated molecule [M-H]⁻ is typically observed. |
| Tandem MS (MS/MS) | Fragmentation patterns include quinone methide (QM) fission, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) reactions, which are characteristic of B-type proanthocyanidins.[9] |
Table 2: Expected Spectral Data for Cinnamtannin A2
Caption: Structure of Cinnamtannin A2.
Experimental Protocols
Isolation and Purification of Cinnamtannin A2 from Cocoa
The following protocol is a generalized procedure based on established methods for the isolation of proanthocyanidins from cocoa beans.
1. Extraction: a. Finely grind defatted cocoa beans to a powder. b. Extract the powder with 80% aqueous acetone at room temperature with agitation. c. Repeat the extraction process three times. d. Combine the extracts and remove the acetone under reduced pressure. e. The resulting aqueous extract can be lyophilized or partitioned against ethyl acetate.
2. Column Chromatography: a. Sephadex LH-20 Gel Permeation: i. Swell Sephadex LH-20 resin in methanol and pack it into a glass column. ii. Equilibrate the column with the starting mobile phase (e.g., methanol). iii. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. iv. Elute the column with a stepwise gradient of aqueous methanol or acetone to separate compounds based on their size. Cinnamtannin A2, being a tetramer, will elute in the later fractions. b. Preparative High-Performance Liquid Chromatography (HPLC): i. Further purification can be achieved using a preparative HPLC system. ii. A C18 or a diol stationary phase can be used. A diol column is particularly effective for separating procyanidins based on their degree of polymerization. iii. Mobile Phase for Diol Column: A gradient of A: acidified acetonitrile and B: acidified methanol-water. iv. Detection: UV detector at 280 nm. v. Collect fractions corresponding to the retention time of Cinnamtannin A2.
3. Purity Assessment: a. Analyze the collected fractions by analytical HPLC with a fluorescence detector for higher sensitivity. b. Confirm the identity and purity using Mass Spectrometry and NMR spectroscopy.
Caption: Isolation of Cinnamtannin A2.
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay
This protocol outlines a general method for assessing the effect of Cinnamtannin A2 on GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716 cell line).
1. Cell Culture: a. Culture NCI-H716 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. c. Seed the cells in 24-well plates and grow to approximately 80% confluency.
2. Stimulation: a. On the day of the experiment, wash the cells with a serum-free medium or a balanced salt solution. b. Pre-incubate the cells in the same buffer for a defined period (e.g., 30 minutes) to establish a baseline. c. Prepare different concentrations of Cinnamtannin A2 in the assay buffer. d. Remove the pre-incubation buffer and add the Cinnamtannin A2 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., phorbol myristate acetate). e. Incubate the cells for a specified time (e.g., 2 hours) at 37°C.
3. Sample Collection and Analysis: a. After incubation, collect the supernatant from each well. b. Centrifuge the supernatants to remove any cell debris. c. Measure the concentration of GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions. d. Normalize the GLP-1 secretion to the total protein content of the cells in each well.
Biological Activity and Signaling Pathways
Cinnamtannin A2 has been reported to enhance GLP-1 and insulin secretion, which is accompanied by the activation of the insulin signaling pathway.[4] Specifically, it promotes the phosphorylation of the insulin receptor (IR) and the insulin receptor substrate-1 (IRS-1).[4] This activation initiates a downstream cascade that is crucial for glucose uptake and metabolism.
Caption: Cinnamtannin A2 and Insulin Signaling.
Conclusion
Cinnamtannin A2 is a complex natural product with significant potential for further investigation in the context of metabolic health. Its ability to modulate key signaling pathways involved in glucose metabolism makes it a compelling candidate for drug discovery and development. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological sphere of influence, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. A-type proanthocyanidin - Wikipedia [en.wikipedia.org]
- 2. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamtannin A2 phyproof® Reference Substance | 86631-38-1 [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. pubs.thesciencein.org [pubs.thesciencein.org]
- 8. researchgate.net [researchgate.net]
- 9. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
